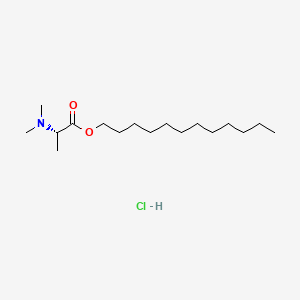

Dodecyl 2-(dimethylamino)propanoate hydrochloride

Descripción

Dodecyl 2-(dimethylamino)propanoate hydrochloride is a novel excipient used in topical formulations to enhance the permeation of drugs through the skin. It is particularly known for its ability to improve the flux of minoxidil in human skin, making it a valuable component in treatments for conditions like androgenetic alopecia .

Propiedades

Número CAS |

365515-65-7 |

|---|---|

Fórmula molecular |

C17H36ClNO2 |

Peso molecular |

321.9 |

Nombre IUPAC |

dodecyl (2S)-2-(dimethylamino)propanoate;hydrochloride |

InChI |

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H/t16-;/m0./s1 |

Clave InChI |

IPWWTXFQEUNUNX-NTISSMGPSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl |

SMILES isomérico |

CCCCCCCCCCCCOC(=O)[C@H](C)N(C)C.Cl |

SMILES canónico |

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl |

Otros números CAS |

365515-65-7 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of dodecyl-2-N,N-dimethylaminopropionate hydrochloride involves the esterification of dodecyl alcohol with N,N-dimethylalanine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale esterification processes with continuous monitoring and quality control to maintain consistency and efficacy.

Análisis De Reacciones Químicas

Dodecyl 2-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert it back to its alcohol or amine forms.

Aplicaciones Científicas De Investigación

Dodecyl 2-(dimethylamino)propanoate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: In biomedical research, it serves as a surfactant to enhance the solubility and effectiveness of drugs.

Mecanismo De Acción

The mechanism of action of dodecyl-2-N,N-dimethylaminopropionate hydrochloride involves temporarily altering the permeation dynamics of the lipid bilayer in the skin. By acting on the polar region of the lipid bilayer, it loosens the structure, allowing for increased drug penetration. This mechanism is particularly effective in enhancing the flux of minoxidil through the stratum corneum, leading to better clinical outcomes .

Comparación Con Compuestos Similares

Dodecyl 2-(dimethylamino)propanoate hydrochloride is unique in its ability to enhance drug permeation through the skin. Similar compounds include:

Dodecyl N,N-dimethyl-L-alaninate hydrochloride: Another ester of dodecyl alcohol and N,N-dimethylalanine, but with different permeation properties.

L-Alanine, N,N-dimethyl-, dodecyl ester, hydrochloride: A similar compound with comparable applications in drug delivery. The uniqueness of dodecyl-2-N,N-dimethylaminopropionate hydrochloride lies in its specific interaction with the lipid bilayer, making it more effective in enhancing drug flux compared to its counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.